

A Comprehensive Technical Guide to 2''-O-Galloylmyricitrin

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Compound of Interest

Compound Name: 2''-O-Galloylmyricitrin

Cat. No.: B2444155

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Abstract

This technical guide provides an in-depth overview of **2''-O-Galloylmyricitrin**, a naturally occurring flavonoid glycoside. It covers its chemical identity, including its CAS number and IUPAC name, and summarizes its known biological activities with a focus on its antioxidant, anti-inflammatory, and cytotoxic properties. This document provides detailed experimental protocols for key in vitro assays and proposes putative signaling pathways through which **2''-O-Galloylmyricitrin** may exert its effects, based on evidence from closely related compounds. All quantitative data is presented in structured tables, and logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Chemical Identification

2''-O-Galloylmyricitrin is a flavonoid, specifically a galloylated derivative of myricitrin.

Identifier	Value
CAS Number	56939-52-7[1][2][3][4]
IUPAC Name	[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate[5]
Alternate IUPAC Name	4H-1-Benzopyran-4-one, 3-[[6-deoxy-2-O-(3,4,5-trihydroxybenzoyl)- α -L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-[6]
Synonyms	Desmanthin 1
Molecular Formula	C ₂₈ H ₂₄ O ₁₆ [2]
Molecular Weight	616.48 g/mol

Biological Activities and Quantitative Data

2''-O-Galloylmyricitrin, like many galloylated flavonoids, is presumed to exhibit a range of biological activities. The presence of the galloyl moiety often enhances the therapeutic potential of the parent compound. Below is a summary of reported and anticipated activities based on its chemical structure and data from similar compounds.

Table 2.1: Summary of Biological Activities and Quantitative Data

Biological Activity	Assay	Key Findings for Related Compounds	Putative Relevance for 2''-O-Galloylmyricitrin
Antioxidant	DPPH Radical Scavenging	Myricitrin and other galloylated flavonoids show potent radical scavenging activity.	The galloyl group is expected to enhance the antioxidant capacity.
Anti-inflammatory	Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells	Myricitrin inhibits NO production by suppressing the NF-κB and MAPK signaling pathways. [4] [7]	Expected to be a potent inhibitor of NO production.
Cytotoxicity	MTT Assay on Cancer Cell Lines	Myricetin, the aglycone of myricitrin, induces apoptosis in various cancer cell lines.	May exhibit cytotoxic effects against cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of **2''-O-Galloylmyricitrin**.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general method for the quantification of flavonoids, which can be adapted and validated for **2''-O-Galloylmyricitrin**.

- Instrumentation: HPLC system with a PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

- Gradient Program: A linear gradient tailored to achieve optimal separation. A typical starting point is 10-90% B over 40 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Diode array detection to monitor multiple wavelengths, with a primary wavelength around 280 nm or 350 nm for flavonoids.
- Standard Preparation: Prepare a stock solution of **2''-O-Galloylmyricitrin** in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[\[8\]](#)[\[9\]](#)[\[10\]](#)

DPPH Radical Scavenging Assay (Antioxidant Activity)

- Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, **2''-O-Galloylmyricitrin** stock solution, and a positive control (e.g., ascorbic acid or Trolox).
- Procedure:
 - Prepare various concentrations of **2''-O-Galloylmyricitrin** in methanol.
 - In a 96-well plate, add 100 µL of each sample concentration to the wells.
 - Add 100 µL of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: $(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control} * 100$. The IC₅₀ value is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)

- Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **2"-O-Galloylmyricitrin** for 1-2 hours.
 - Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
 - After incubation, collect the cell culture supernatant.
 - Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at 540 nm.
- Data Analysis: Compare the nitrite concentrations in treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.

MTT Assay for Cell Viability and Cytotoxicity

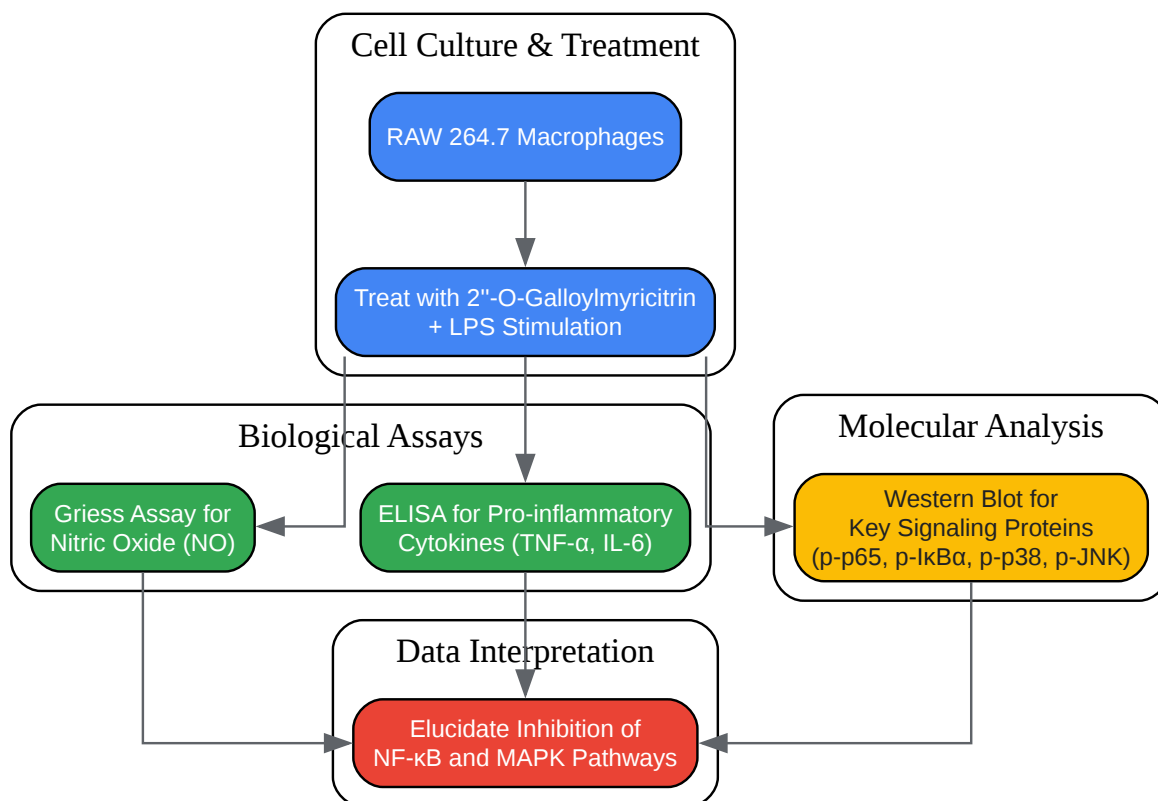
- Cell Culture: Plate the desired cancer cell line in a 96-well plate and allow for attachment.
- Procedure:
 - Treat the cells with various concentrations of **2"-O-Galloylmyricitrin** for a specified period (e.g., 24, 48, or 72 hours).
 - After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[\[11\]](#)[\[12\]](#)
 - The MTT is reduced by viable cells to form purple formazan crystals.

- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at approximately 570 nm.
- Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by **2''-O-Galloylmyricitrin** are yet to be fully elucidated, the known mechanisms of its parent compound, myricitrin, and its aglycone, myricetin, provide a strong foundation for a putative mechanism of action. It is hypothesized that **2''-O-Galloylmyricitrin** inhibits inflammatory responses by targeting the NF-κB and MAPK signaling cascades.

Proposed Experimental Workflow for Investigating Anti-inflammatory Mechanisms

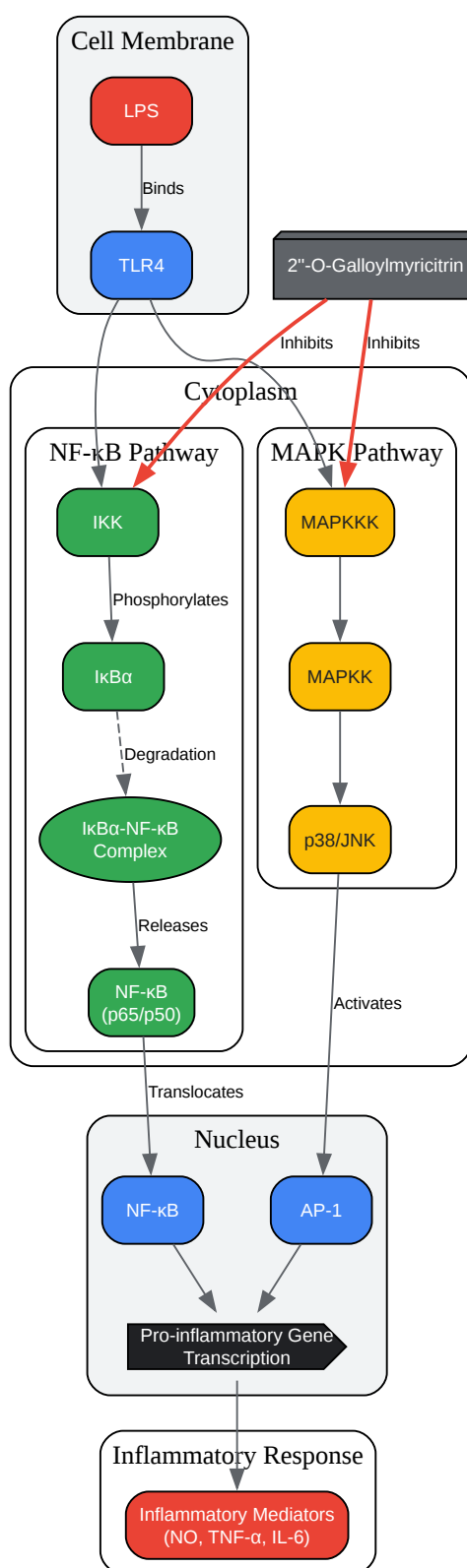


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Caption: Workflow for elucidating the anti-inflammatory mechanism of **2''-O-Galloylmyricitrin**.

Putative Anti-inflammatory Signaling Pathway

The diagram below illustrates the hypothesized mechanism by which **2''-O-Galloylmyricitrin** inhibits the production of inflammatory mediators. It is proposed that the compound interferes with the phosphorylation cascade of both the NF-κB and MAPK pathways, leading to a reduction in the transcription of pro-inflammatory genes.



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Caption: Putative inhibition of NF-κB and MAPK pathways by **2''-O-Galloylmyricitrin**.

Conclusion

2''-O-Galloylmyricitrin is a promising natural compound with potential therapeutic applications stemming from its anticipated antioxidant, anti-inflammatory, and cytotoxic properties. This guide provides the foundational chemical information and detailed experimental protocols necessary for researchers to further investigate its biological activities and mechanisms of action. The proposed signaling pathways offer a starting point for mechanistic studies, which could ultimately lead to the development of novel therapeutic agents. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacokinetic and safety profiles of **2''-O-Galloylmyricitrin**.

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